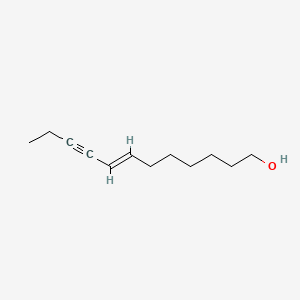

7-Dodecen-9-yn-1-ol, (7E)-

Description

BenchChem offers high-quality 7-Dodecen-9-yn-1-ol, (7E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Dodecen-9-yn-1-ol, (7E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

58763-68-1 |

|---|---|

Molecular Formula |

C12H20O |

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(E)-dodec-7-en-9-yn-1-ol |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2,7-12H2,1H3/b6-5+ |

InChI Key |

HICLTGHACDQHFL-AATRIKPKSA-N |

Isomeric SMILES |

CCC#C/C=C/CCCCCCO |

Canonical SMILES |

CCC#CC=CCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

Mass Spectrometry Fragmentation of 7-Dodecen-9-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical framework for the mass spectrometry fragmentation of the long-chain unsaturated alcohol, 7-dodecen-9-yn-1-ol. In the absence of published experimental mass spectra for this specific compound, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for molecules containing primary alcohol, alkene, and alkyne functionalities. This guide is intended to assist researchers in the identification and structural elucidation of this and similar molecules.

Introduction

7-Dodecen-9-yn-1-ol is a C12 unsaturated alcohol with a conjugated enyne system. Its structure, containing a primary hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond, presents a unique case for mass spectrometric analysis. The fragmentation of its molecular ion is expected to be directed by the interplay of these functional groups, leading to a characteristic mass spectrum. Understanding these fragmentation pathways is crucial for the structural confirmation and analysis of this compound in various research and development settings.

Predicted Molecular Ion and General Fragmentation Principles

The molecular formula for 7-dodecen-9-yn-1-ol is C₁₂H₂₀O, with a monoisotopic mass of 180.1514 Da.[1] Upon electron ionization (EI), the molecular ion ([M]⁺˙) is formed, which will likely be of low abundance due to the presence of multiple functional groups that promote fragmentation.[2][3][4][5] The primary fragmentation pathways are predicted to be:

-

Alpha-cleavage: Characteristic of primary alcohols, this involves the cleavage of the C1-C2 bond.[2][3][4][6][7]

-

Dehydration: The loss of a water molecule is a common fragmentation pathway for alcohols.[2][4][6]

-

Allylic and Propargylic Cleavage: The double and triple bonds will direct cleavage at the allylic (C-6 and C-9) and propargylic (C-8 and C-11) positions.

-

McLafferty-type Rearrangements: Although more common in carbonyl compounds, rearrangements involving the hydroxyl group and the unsaturated system may occur.[8][9][10]

Proposed Fragmentation Pathways

The fragmentation of the 7-dodecen-9-yn-1-ol molecular ion ([M]⁺˙ at m/z 180) is anticipated to proceed through several competing pathways, as illustrated in the diagram below.

Caption: Predicted major fragmentation pathways of 7-Dodecen-9-yn-1-ol.

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted to be observed in the electron ionization mass spectrum of 7-dodecen-9-yn-1-ol.

| m/z | Proposed Ion Structure | Formation Pathway | Notes |

| 180 | [C₁₂H₂₀O]⁺˙ | Molecular Ion | Expected to be of low intensity. |

| 165 | [C₁₁H₁₇O]⁺ | Loss of a methyl radical from the terminus. | |

| 162 | [C₁₂H₁₈]⁺˙ | Dehydration (Loss of H₂O) | A common fragmentation for alcohols.[2][4][6] |

| 137 | [C₉H₁₃O]⁺ | Propargylic cleavage at the C8-C9 bond. | Stabilized by the triple bond. |

| 107 | [C₈H₁₁]⁺ | Allylic cleavage at the C6-C7 bond. | Stabilized by the double bond. |

| 97 | [C₆H₉O]⁺ | Cleavage at the C6-C7 bond with hydrogen rearrangement after dehydration. | |

| 31 | [CH₃O]⁺ | Alpha-cleavage. | Characteristic fragment for primary alcohols.[2][3][4] |

Experimental Protocols

While no specific experimental data for 7-dodecen-9-yn-1-ol is available, a general protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 7-dodecen-9-yn-1-ol in a volatile organic solvent such as hexane or dichloromethane.

-

Working Solutions: Prepare serial dilutions of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL for calibration and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL of the sample solution is injected in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 7-dodecen-9-yn-1-ol is predicted to be a complex process governed by the presence of its multiple functional groups. The key fragmentation pathways are expected to be alpha-cleavage, dehydration, and cleavages at the allylic and propargylic positions. The theoretical data and protocols presented in this guide provide a foundational framework for the experimental identification and structural elucidation of this and structurally related compounds. Experimental verification is required to confirm these predicted fragmentation patterns.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. whitman.edu [whitman.edu]

- 3. youtube.com [youtube.com]

- 4. GCMS Section 6.10 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

Prospectus on the Potential Biological Activity of 7-Dodecen-9-yn-1-ol: A Technical Guide for Researchers

Disclaimer: This document provides a prospective analysis of the potential biological activity of 7-dodecen-9-yn-1-ol based on available scientific literature for structurally related compounds. To date, there is limited direct research on the specific biological functions of 7-dodecen-9-yn-1-ol. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating this molecule.

Executive Summary

7-dodecen-9-yn-1-ol is a C12 unsaturated alcohol. While direct studies on its biological activity are not prevalent in current literature, its structural features—a dodecenol backbone with an additional alkyne group—suggest a potential role as a semiochemical, particularly as an insect pheromone. This technical guide synthesizes information on structurally analogous compounds, outlines potential biological activities, and provides detailed, prospective experimental protocols to facilitate future research into this molecule. The primary hypothesized activity is in insect chemical communication, drawing parallels from well-documented lepidopteran sex pheromones.

Introduction

Unsaturated long-chain alcohols are a critical class of molecules in chemical ecology, frequently acting as potent and specific signaling molecules (semiochemicals) that mediate insect behavior. Variations in double and triple bond positions, stereochemistry, and functional groups give rise to a vast diversity of compounds with highly specific biological activities. This document explores the untapped potential of 7-dodecen-9-yn-1-ol, a molecule whose structure suggests intriguing possibilities for biological activity, most notably as an insect pheromone.

Potential Biological Activity: An Analog-Based Hypothesis

The biological activity of 7-dodecen-9-yn-1-ol is currently uncharacterized. However, by examining structurally similar, well-documented pheromones, we can formulate a strong hypothesis regarding its potential function.

Structural Analogs and Their Known Activities

The C12 backbone is common among lepidopteran pheromones. The presence and position of unsaturation are key determinants of specificity.

-

(E,E)-8,10-dodecadien-1-ol (Codlemone): This is the primary component of the sex pheromone of the codling moth (Cydia pomonella), a major agricultural pest.[1][2] Its two conjugated double bonds are crucial for receptor binding and eliciting an attractive response in males.

-

(Z)-7-Dodecen-1-yl Acetate: This compound is the sex pheromone of the female Asian elephant (Elephas maximus).[3] While the acetate functional group differs, the C12 backbone and the position of the double bond at C7 are notable. This highlights the diverse roles of C12 unsaturated molecules across different animal taxa.

-

(Z)-7-Dodecen-1-ol: The major pheromone component for the Plusiinae species, Chrysodeixis circumflexa.[6]

The structure of 7-dodecen-9-yn-1-ol, with a double bond at the 7th position and a triple bond at the 9th position, presents a unique electronic and steric profile compared to these analogs. The rigidity of the alkyne group could play a significant role in the molecule's interaction with specific chemosensory receptors in insects.

Quantitative Data from Structurally Related Pheromones

To provide a baseline for future comparative studies, the following table summarizes key quantitative data for related, biologically active compounds.

| Compound Name | Organism | Biological Activity | Key Quantitative Data | Reference |

| (E,E)-8,10-dodecadien-1-ol | Cydia pomonella (Codling Moth) | Male sex attractant | - | [1][2] |

| (Z)-7-Dodecen-1-yl Acetate | Elephas maximus (Asian Elephant) | Male chemosensory response | Urine concentration pre-ovulation: 33.0 µg/ml (0.146 mM) | [3] |

| (Z)-7-Dodecen-1-ol | Chrysodeixis circumflexa | Male sex attractant | - | [6] |

Proposed Experimental Protocols for Investigating Biological Activity

The following sections detail a comprehensive, albeit prospective, experimental plan to elucidate the biological activity of 7-dodecen-9-yn-1-ol.

Synthesis and Purification

A plausible synthetic route for 7-dodecen-9-yn-1-ol would likely involve Wittig or Horner-Wadsworth-Emmons reactions for the formation of the double bond and Sonogashira or other cross-coupling reactions for the introduction of the alkyne. A generalized synthetic workflow is presented below.

Caption: Generalized synthetic workflow for 7-dodecen-9-yn-1-ol.

Protocol:

-

Coupling Reaction: A protected form of a C8 aldehyde with a terminal double bond (e.g., 7-octen-1-al protected as an acetal) is coupled with a suitable C4 alkyne (e.g., 1-butyne) via a Sonogashira coupling reaction using a palladium catalyst and a copper(I) co-catalyst in a suitable solvent like triethylamine.

-

Deprotection: The protecting group on the alcohol is removed under appropriate conditions (e.g., acidic workup for an acetal).

-

Purification: The crude product is purified using flash column chromatography on silica gel with a gradient of hexane and ethyl acetate.

-

Structural Characterization: The purity and identity of the final compound are confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Biological Assays

A tiered approach is recommended, starting with high-throughput screening and progressing to more complex behavioral assays.

EAG is a technique used to measure the average electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening potential pheromones.

Caption: Experimental workflow for electroantennography (EAG).

Protocol:

-

Insect Preparation: Select a range of lepidopteran species, prioritizing those from families known to use C12 pheromones (e.g., Tortricidae, Pyralidae).

-

Antenna Excision and Mounting: An antenna is excised from a live, immobilized insect and mounted between two electrodes filled with a saline solution.

-

Stimulus Delivery: A defined volume of air is passed over a filter paper impregnated with a known concentration of 7-dodecen-9-yn-1-ol and puffed onto the mounted antenna.

-

Data Recording and Analysis: The electrical potential change across the antenna is amplified, recorded, and measured. A dose-response curve can be generated by testing a range of concentrations.

If EAG results are positive, behavioral assays in a wind tunnel can confirm the attractant or repellent properties of the compound.

References

- 1. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Semiochemical compound: (Z)-9-Dodecen-1-ol | C12H24O [pherobase.com]

- 5. (Z)-9-dodecen-1-ol, 35148-18-6 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Dodecenynol Compounds in Modern Entomology: A Technical Review

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the critical role of dodecenynol compounds in entomology. This whitepaper provides an in-depth analysis of their function as insect pheromones, detailed experimental protocols, and a summary of quantitative efficacy data.

Dodecenynol compounds, a class of unsaturated long-chain alcohols containing both a double and a triple bond, are of significant interest in the field of entomology, primarily for their role as potent insect sex pheromones and their utility as precursors in the synthesis of other semiochemicals. This technical guide offers a detailed literature review of these compounds, focusing on their synthesis, bioactivity, and application in insect pest management.

Core Concepts: Dodecenynols as Semiochemicals

Insect pheromones are chemical signals that mediate interactions between individuals of the same species. They are often complex blends of volatile organic compounds, and their specificity is crucial for reproductive isolation. Dodecenynol compounds and their derivatives are key components in the pheromone blends of numerous insect species, particularly within the order Lepidoptera (moths and butterflies).

One of the most well-documented dodecenynol compounds in entomological research is (E)-7-dodecen-5-yn-1-ol . While not always a primary pheromone component itself, it serves as a critical synthetic intermediate in the production of conjugated diene pheromones. For instance, it is a precursor in the synthesis of (Z,E)-5,7-dodecadien-1-ol, a major component of the sex pheromone of the Siberian moth, Dendrolimus superans sibiricus, a significant forest pest.[1][2][3] The stereoselective reduction of the triple bond in the enyne precursor is a key step in achieving the correct isomeric configuration of the final diene pheromone, which is essential for its biological activity.[3]

Quantitative Data Summary

The efficacy of pheromones and their synthetic analogues is typically quantified through a combination of electrophysiological and behavioral assays, as well as field trapping studies. The following tables summarize key quantitative data for dodecenynol-related compounds.

Table 1: Electroantennography (EAG) Responses to Dodecenynol and Related Compounds

| Compound | Insect Species | Mean EAG Response (mV) | Notes | Reference |

| (Z)-7-dodecen-1-yl acetate | Elephas maximus (Asian elephant) | - | While not an insect, this demonstrates the cross-phyletic presence of similar chemical cues. The study quantified behavioral responses rather than EAG. | [4] |

| Pheromone Analogues | Plutella xylostella (Diamondback moth) | Weakly bound | Pheromone analogs with at least one double bond showed weak binding to pheromone binding proteins and did not elicit an electrophysiological response. | [5] |

Note: Specific EAG data for dodecenynol compounds is limited in publicly available literature, highlighting a potential area for future research.

Table 2: Behavioral and Field Trial Data for Dodecenynol-Derived Pheromones

| Pheromone Blend/Compound | Target Insect | Assay Type | Key Findings | Reference |

| (Z,E)-5,7-dodecadien-1-ol & (Z,E)-5,7-dodecadienal (1:1 mixture) | Dendrolimus superans sibiricus (Siberian moth) | Field Trial | Lure effectiveness declined significantly after 2 weeks of aging in open air. | [3] |

| (Z)-7-dodecen-1-yl acetate | Autographa gamma (Silver Y moth) | Pheromone Component | Identified as a component of the sex attractant. | [6] |

| (E)-9-dodecen-1-yl acetate | Rhyacionia buoliana (European pine shoot moth) | Pheromone Component | Identified as the sex attractant. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis and bioassay of dodecenynol and related pheromone compounds.

Synthesis of (Z,E)-5,7-dodecadien-1-ol from an Enyne Precursor

The synthesis of (Z,E)-5,7-dodecadien-1-ol, a pheromone component of the Siberian moth, is a well-documented example of the utility of dodecenynol intermediates.[3]

Workflow for the Synthesis of (Z,E)-5,7-dodecadien-1-ol

Caption: Synthesis of a diene pheromone from a dodecenynol precursor.

Key Steps:

-

Alkylation: Palladium-catalyzed alkylation of tetrahydro-2-(5-hexynyloxy)-2H-pyran with (E)-1-iodo-1-hexene to form the (E)-7-dodecen-5-yn-1-ol precursor.[3]

-

cis-Reduction: The enyne precursor undergoes a stereoselective cis-reduction of the alkyne moiety. While Lindlar catalysts can be used, they may lack selectivity.[3] An effective method involves the use of activated zinc, such as a Zn/Cu/Ag couple, which provides high yield and stereoselectivity for the desired (Z,E)-diene.[3]

-

Deprotection: Removal of the tetrahydropyranyl (THP) protecting group to yield the final alcohol.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a crucial tool for screening potential pheromone components and determining which compounds are detected by the insect's olfactory system.

General EAG Workflow

Caption: A simplified workflow for electroantennography (EAG).

Methodology:

-

An antenna is excised from a live insect and mounted between two electrodes.

-

A continuous stream of purified air is passed over the antenna.

-

A "puff" of a volatile test compound is introduced into the airstream.

-

The change in electrical potential between the base and the tip of the antenna is recorded as the EAG response.

Behavioral Bioassays

Behavioral bioassays are essential for determining the biological function of a candidate pheromone. These assays observe the insect's behavioral response to a chemical stimulus.

Wind Tunnel Bioassay Workflow

Caption: Workflow for a typical wind tunnel behavioral bioassay.

Methodology:

-

Insects are placed in a controlled environment, such as a wind tunnel, with a laminar airflow.

-

A synthetic pheromone or a natural extract is released from a point source at the upwind end of the tunnel.

-

The behavior of the insects, such as taking flight, flying upwind in a zigzagging pattern ("casting"), and attempting to make contact with the pheromone source, is observed and quantified.

Signaling Pathways in Insect Olfaction

The detection of pheromones by insects is a complex process that involves a series of molecular events within the sensory neurons of the antennae.

Simplified Pheromone Signal Transduction Pathway

Caption: A generalized pathway for insect pheromone signal transduction.

Mechanism:

-

Hydrophobic pheromone molecules enter the aqueous lymph of the sensory sensillum on the insect's antenna.

-

Pheromone Binding Proteins (PBPs) solubilize the pheromone and transport it to the membrane of the olfactory receptor neuron.

-

The pheromone binds to a specific Odorant Receptor (OR).

-

This binding event, in conjunction with the Odorant Receptor Co-receptor (Orco), leads to the opening of ion channels.

-

The influx of ions causes a depolarization of the neuronal membrane, generating an electrical signal that is transmitted to the brain.

Conclusion and Future Directions

Dodecenynol compounds represent a small but significant class of molecules in chemical ecology. Their primary role as synthetic precursors for potent diene pheromones is well-established and critical for the production of lures used in pest monitoring and mating disruption programs. While direct evidence for dodecenynols acting as primary pheromone components is less common, their unique chemical structure warrants further investigation into their potential bioactivity.

Future research should focus on:

-

Screening for novel dodecenynol pheromones: A systematic exploration of insect pheromone blends may reveal more instances of naturally occurring dodecenynols with semiochemical activity.

-

Quantitative structure-activity relationship (QSAR) studies: Investigating how the position and geometry of the double and triple bonds in dodecenynol analogues affect their binding to receptors and their behavioral effects.

-

Elucidation of biosynthetic pathways: Understanding how insects synthesize these enyne structures could open new avenues for biotechnological production of pheromones.

The continued study of dodecenynol compounds and their derivatives will undoubtedly contribute to the development of more effective and environmentally benign pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Pheromones and Semiochemicals of genus, Dendrolimus (Lepidoptera: Lasiocampidae) [pherobase.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression patterns and binding properties of three pheromone binding proteins in the diamondback moth, Plutella xyllotella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Long-Chain Enyne and Diene Alcohols in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of insect communication, a fascinating class of molecules known as long-chain enyne and diene alcohols play a pivotal role as potent sex pheromones. These unsaturated aliphatic alcohols, characterized by their long carbon chains and the presence of one or more double and/or triple bonds, are crucial for mate recognition and reproductive success in numerous insect species, particularly within the order Lepidoptera (moths and butterflies). Their high specificity and biological activity make them compelling targets for research in chemical ecology, pest management, and the development of novel bioactive compounds. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of these remarkable natural products.

Discovery and Identification of Long-Chain Dienic Alcohols as Insect Pheromones

The identification of long-chain unsaturated alcohols as insect pheromones has been a significant area of research in chemical ecology. A notable example is the sex pheromone of the tussock moth, Orgyia detrita.

Case Study: The Tussock Moth (Orgyia detrita)

Researchers identified the major sex pheromone components of the female tussock moth as a synergistic blend of the enantiomers of (Z,Z)-6,9-heneicosadien-11-ol. This discovery was the result of meticulous analysis of pheromone gland extracts using coupled gas chromatographic-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS). Field trapping experiments with synthetic standards confirmed the biological activity of these long-chain diene alcohols.

In a related species, the whitemarked tussock moth (Orgyia leucostigma), a similar long-chain dienone, (Z,Z)-6,9-heneicosadien-11-one, was identified as the essential sex pheromone component. This compound was found to be present in female extracts at a quantity of 4-5 nanograms per female.

Quantitative Data of Identified Long-Chain Dienic Pheromones

The following table summarizes the quantitative data for the identified long-chain dienic pheromone components in the specified insect species.

| Compound Name | Chemical Structure | Insect Species | Quantity per Female |

| (Z,Z)-6,9-heneicosadien-11-ol | C21H40O | Orgyia detrita | Not explicitly quantified |

| (Z,Z)-6,9-heneicosadien-11-one | C21H38O | Orgyia leucostigma | 4-5 ng |

Experimental Protocols

The successful isolation and identification of these minute quantities of pheromones require highly sensitive and precise experimental techniques. The following sections detail the key experimental protocols involved.

Pheromone Gland Extraction for GC-MS Analysis

This protocol outlines the general steps for extracting pheromones from the abdominal glands of female moths.

Materials:

-

Virgin female moths (at the age of peak pheromone production)

-

Dissecting scissors and fine-tipped forceps

-

Glass vials with Teflon-lined caps

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Microsyringes

-

Nitrogen gas stream evaporator

Procedure:

-

Gland Dissection: Carefully excise the pheromone gland, typically located at the terminal abdominal segments, from a virgin female moth using fine dissecting tools.

-

Solvent Extraction: Immediately place the excised gland into a clean glass vial containing a small volume (e.g., 50-100 µL) of high-purity hexane.

-

Extraction Period: Allow the extraction to proceed for a specified period (e.g., 30 minutes to a few hours) at room temperature to ensure the complete diffusion of the pheromones into the solvent.

-

Drying and Concentration: Carefully transfer the hexane extract to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water. The extract is then concentrated under a gentle stream of nitrogen to the desired volume for analysis.

-

Storage: Store the final extract at low temperatures (e.g., -20°C) in a sealed vial to prevent degradation prior to analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation and identification of volatile and semi-volatile compounds like long-chain alcohols.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-500

Procedure:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the pheromone extract into the GC inlet.

-

Separation: The volatile components of the extract are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection and Identification: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared with spectral libraries (e.g., NIST) and synthetic standards for positive identification.

Biosynthesis of Long-Chain Unsaturated Pheromones in Lepidoptera

The biosynthesis of these complex molecules is a multi-step enzymatic process that typically occurs in the pheromone glands of female moths. The general pathway involves modifications of fatty acid metabolism.

The following diagram illustrates the generalized biosynthetic pathway for long-chain unsaturated pheromones in Lepidoptera.

Predicted Bioactivity of C12 Enyne Alcohols as Pheromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the predicted bioactivity of C12 enyne alcohols as potential insect pheromones. While research has extensively documented the role of various fatty alcohols and their derivatives in insect communication, the specific class of C12 enyne alcohols remains a promising yet less explored frontier. This document synthesizes existing knowledge on analogous compounds, outlines predictive models for bioactivity, details relevant experimental protocols for validation, and illustrates the underlying signaling pathways. By presenting a comprehensive overview, this guide aims to facilitate further research and development in the field of chemical ecology and pest management.

Introduction to Pheromones and C12 Alcohols

Pheromones are chemical signals released by an organism that elicit a specific behavioral or physiological response in another individual of the same species.[1] In insects, these signals are crucial for a variety of social interactions, including mating, aggregation, and trail-following.[1] Many insect pheromones are derived from fatty acids and are often alcohols, aldehydes, or acetates with a carbon chain length of 10 to 18. The presence, position, and stereochemistry of double and triple bonds, as well as other functional groups, are critical for their specificity and bioactivity.

Unsaturated C12 alcohols, in particular, have been identified as potent pheromones in several insect species. A notable example is the diunsaturated C12 alcohol, (Z,Z)-dodeca-3,6-dien-1-ol, which functions as both a trail-following and sex pheromone in the termite species Ancistrotermes pakistanicus.[1][2] The structural similarity between dienols and the corresponding enyne alcohols suggests that C12 enyne alcohols could exhibit comparable or novel bioactivity. The rigid nature of the triple bond in enyne structures can significantly influence the molecule's overall shape and its interaction with pheromone receptors, potentially leading to highly specific and potent signaling molecules.

Predicted Bioactivity and Structure-Activity Relationships

Direct quantitative data on the bioactivity of a wide range of C12 enyne alcohols is limited in publicly available literature. However, by examining the bioactivity of structurally similar C12 diene alcohols, we can predict the potential activity of their enyne counterparts. The bioactivity of (Z,Z)-dodeca-3,6-dien-1-ol in A. pakistanicus provides a valuable reference point.

Table 1: Bioactivity of (Z,Z)-dodeca-3,6-dien-1-ol in Ancistrotermes pakistanicus

| Biological Response | Organism Group | Activity Threshold |

| Trail-following | Workers | 0.1 pg/cm of trail |

| Trail-following | Male Alates | 1-10 pg/cm of trail |

| Sexual Attraction | Male Alates | ~1 ng |

Source: Adapted from Robert, A. et al. (2004). Naturwissenschaften.[1][2]

Based on these data, it is predicted that C12 enyne alcohols with similar chain lengths and positions of unsaturation will elicit biological responses at comparable concentrations. The introduction of a triple bond in place of a double bond is expected to alter the molecule's conformational flexibility, which could lead to enhanced or diminished binding affinity with specific olfactory receptors. Structure-activity relationship (SAR) studies on other classes of pheromones have demonstrated that subtle changes in the geometry and position of unsaturation can dramatically impact bioactivity.[3] Therefore, the synthesis and biological screening of a matrix of C12 enyne alcohol isomers are crucial to elucidating their potential as pheromones.

Experimental Protocols

The investigation of novel pheromones requires a combination of chemical synthesis and biological assays. The following section details the key experimental methodologies.

Synthesis of C12 Enyne Alcohols

The synthesis of C12 enyne alcohols can be achieved through various established organic chemistry routes. A general and adaptable synthetic strategy often involves the coupling of smaller, functionalized building blocks. One common approach is the use of coupling reactions, such as the Sonogashira or Cadiot-Chodkiewicz coupling, to form the enyne backbone.

A plausible synthetic route could involve:

-

Preparation of a C5 alkyne building block: Starting from a commercially available pentynol, the hydroxyl group can be protected using a suitable protecting group (e.g., tetrahydropyranyl ether, THP).

-

Preparation of a C7 alkenyl halide: A seven-carbon alkenyl halide with the desired double bond geometry (E or Z) can be synthesized from a corresponding starting material.

-

Coupling Reaction: The protected C5 alkyne and the C7 alkenyl halide can be coupled using a palladium-copper catalyst system (Sonogashira coupling).

-

Deprotection: Removal of the protecting group from the hydroxyl function yields the target C12 enyne alcohol.

This generalized protocol can be adapted to synthesize a variety of isomers by changing the starting materials and reaction conditions.

Electroantennography (EAG)

Electroantennography is a widely used electrophysiological technique to measure the olfactory response of an insect's antenna to volatile compounds. It serves as a rapid screening tool to identify potentially bioactive compounds.

Methodology:

-

Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base and the tip of the antenna are placed into two glass capillary electrodes filled with a conductive saline solution.

-

Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. Test compounds, dissolved in a suitable solvent and applied to a filter paper, are introduced into the airstream as a pulse.

-

Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates a response from the olfactory receptor neurons.

-

Data Analysis: The amplitude of the EAG response is proportional to the number of responding olfactory neurons and the intensity of their response. Responses to test compounds are typically normalized against a standard compound.

Behavioral Assays

Behavioral assays are essential to confirm the biological function of a candidate pheromone identified through EAG screening. The design of the assay depends on the predicted function of the pheromone (e.g., sex attractant, trail-following).

Example: Trail-Following Assay (for social insects)

-

Arena Preparation: A Y-shaped or circular arena is prepared. A trail of the synthetic C12 enyne alcohol, dissolved in a volatile solvent, is laid along one arm of the Y-maze or a section of the circular arena. The other arm or section is treated with the solvent alone as a control.

-

Insect Introduction: An individual insect (e.g., a worker termite) is introduced at the start of the arena.

-

Observation and Data Collection: The movement of the insect is observed and recorded. The time spent on each trail and the frequency of following the treated trail are quantified.

-

Statistical Analysis: The data are statistically analyzed to determine if there is a significant preference for the trail treated with the synthetic compound.

Signaling Pathways in Pheromone Reception

The detection of pheromones by insects is a complex process involving a series of molecular events that transduce the chemical signal into a neuronal response. The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow.

Figure 1: Generalized Pheromone Signaling Pathway in Insects.

References

An In-depth Technical Guide on the Thermochemical Properties of Unsaturated Long-Chain Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated long-chain alcohols are critical components in a myriad of biological processes and industrial applications, ranging from their role as precursors in the synthesis of complex lipids and signaling molecules to their use as surfactants, emollients, and drug delivery vehicles. A thorough understanding of their thermochemical properties is paramount for optimizing their application in drug formulation, understanding their behavior in biological membranes, and for the design and scale-up of industrial processes. This technical guide provides a comprehensive overview of the key thermochemical properties of several common unsaturated long-chain alcohols, details the experimental methodologies used to determine these properties, and presents the data in a structured format for easy comparison.

Core Thermochemical Properties

The thermochemical properties of a substance dictate its energy content and behavior under varying temperature and pressure. For unsaturated long-chain alcohols, the key properties of interest include the standard enthalpy of formation, enthalpy of combustion, heat capacity, and vapor pressure.

Data Presentation

Due to the limited availability of experimentally determined thermochemical data for unsaturated long-chain alcohols, this guide presents a combination of available experimental data and estimated values derived from the Joback group contribution method. The Joback method is a well-established estimation technique for thermophysical properties of pure organic compounds based on their molecular structure.

Table 1: Physical Properties of Selected Unsaturated Long-Chain Alcohols

| Common Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Oleyl Alcohol | (Z)-Octadec-9-en-1-ol | C₁₈H₃₆O | 268.48 | 13 - 19[1] | 330 - 360[2] | 0.849 @ 20°C[1] |

| Linoleyl Alcohol | (9Z,12Z)-Octadeca-9,12-dien-1-ol | C₁₈H₃₄O | 266.47 | -5 to -2[3] | 149 @ 1 mmHg[3] | 0.861[4] |

| Elaidyl Alcohol | (E)-Octadec-9-en-1-ol | C₁₈H₃₆O | 268.48 | 37[5] | 333[5] | 0.847[5] |

| Gadoleyl Alcohol | (Z)-Icos-9-en-1-ol | C₂₀H₄₀O | 296.53 | 24 - 26 | ~388 (estimated) | ~0.84 (estimated) |

| Erucyl Alcohol | (Z)-Docos-13-en-1-ol | C₂₂H₄₄O | 324.59 | 35[6] | 200-205 @ 1 Torr[6] | 0.847[6] |

| Nervonyl Alcohol | (Z)-Tetracos-15-en-1-ol | C₂₄H₄₈O | 352.65 | 42 - 44 | ~435 (estimated) | ~0.84 (estimated) |

Table 2: Estimated Thermochemical Properties of Selected Unsaturated Long-Chain Alcohols (Joback Method)

| Common Name | Enthalpy of Formation (Ideal Gas, 298 K) (kJ/mol) | Heat Capacity (Ideal Gas, 298 K) (J/mol·K) | Enthalpy of Combustion (Liquid, 298 K) (kJ/mol) (Estimated) |

| Oleyl Alcohol | -450.49 (for methyl ether)[7] | ~550 | ~-11500 |

| Linoleyl Alcohol | ~-390 | ~540 | ~-11400 |

| Elaidyl Alcohol | ~-450 | ~550 | ~-11500 |

| Gadoleyl Alcohol | ~-510 | ~620 | ~-12800 |

| Erucyl Alcohol | ~-570 | ~690 | ~-14100 |

| Nervonyl Alcohol | ~-630 | ~760 | ~-15400 |

Note: Enthalpy of combustion is estimated based on the general trend of increasing enthalpy with chain length for saturated alcohols, adjusted for the presence of double bonds. These are approximate values and should be used with caution.

Table 3: Vapor Pressure of Selected Unsaturated Long-Chain Alcohols

| Compound | Temperature (°C) | Vapor Pressure (mmHg) | Reference |

| Oleyl Alcohol | 25 | 1 x 10⁻⁵ (estimated) | [5] |

| Elaidyl Alcohol | 25 | 1 x 10⁻⁵ (estimated) | [5] |

| Linoleyl Alcohol | 25 | 1.9 x 10⁻³ (estimated) | [8] |

Experimental Protocols

Accurate determination of thermochemical properties relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the unsaturated long-chain alcohol is placed in a sample crucible within the bomb calorimeter. A fuse wire is attached to the ignition system and placed in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a well-insulated water jacket of known volume. The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The enthalpy of combustion is then calculated on a molar basis.

Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Methodology:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Baseline Determination: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline heat flow signal.

-

Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the temperature program is run again.

-

Sample Measurement: A precisely weighed liquid sample of the unsaturated long-chain alcohol is hermetically sealed in an aluminum pan. The sample is then subjected to the same temperature program as the baseline and standard.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline, taking into account the respective masses.

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

Logical Relationships in Thermochemistry

The thermochemical properties of a homologous series of compounds, such as unsaturated long-chain alcohols, are often interrelated. Understanding these relationships can aid in the prediction and validation of experimental data.

References

- 1. asu.elsevierpure.com [asu.elsevierpure.com]

- 2. NIST Chemistry WebBook [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Welcome to the NIST WebBook [webbook.nist.gov]

- 6. cheguide.com [cheguide.com]

- 7. Joback method - Wikipedia [en.wikipedia.org]

- 8. checalc.com [checalc.com]

Methodological & Application

Synthesis of (7E)-7-Dodecen-9-yn-1-ol from commercially available starting materials

Application Notes and Protocols for the Synthesis of (7E)-7-Dodecen-9-yn-1-ol

Introduction

(7E)-7-Dodecen-9-yn-1-ol is a component of the sex pheromone of the leopard moth, Zeuzera pyrina, a pest in agriculture and forestry. Its synthesis is of interest for use in integrated pest management strategies, such as mating disruption and population monitoring. This document outlines a detailed protocol for the stereoselective synthesis of (7E)-7-Dodecen-9-yn-1-ol from commercially available starting materials. The synthetic strategy is based on a convergent approach, utilizing a Sonogashira coupling as the key carbon-carbon bond-forming step to assemble the molecular backbone, followed by the removal of a protecting group. This method ensures high stereoselectivity for the (E)-alkene.

Synthetic Strategy Overview

The synthesis is designed in three main stages:

-

Preparation of a protected (E)-vinyl iodide: Starting from the commercially available 7-octyn-1-ol, the alcohol functionality is first protected as a tert-butyldimethylsilyl (TBDMS) ether. The terminal alkyne is then converted to the (E)-vinyl iodide via a hydroboration-iodination sequence.

-

Sonogashira Coupling: The resulting (E)-vinyl iodide is coupled with a commercially available terminal alkyne, 1-butyne, using a palladium-copper co-catalyzed Sonogashira reaction to construct the C12 carbon skeleton with the desired enyne moiety.[1][2][3][4][5]

-

Deprotection: The final step involves the removal of the TBDMS protecting group to afford the target molecule, (7E)-7-dodecen-9-yn-1-ol.

Experimental Protocols

Part 1: Synthesis of (E)-1-(tert-butyldimethylsilyloxy)-8-iodooct-7-ene

Step 1.1: Protection of 7-Octyn-1-ol

-

Reaction: 7-Octyn-1-ol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the hydroxyl group as a TBDMS ether.

-

Procedure:

-

To a solution of 7-octyn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM, 0.5 M), add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure tert-butyl(oct-7-yn-1-yloxy)dimethylsilane.

-

Step 1.2: Hydroboration and Iodination of tert-butyl(oct-7-yn-1-yloxy)dimethylsilane

-

Reaction: The terminal alkyne is converted to the (E)-vinyl iodide.

-

Procedure:

-

To a solution of tert-butyl(oct-7-yn-1-yloxy)dimethylsilane (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add catecholborane (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to -78 °C and add a pre-cooled solution of sodium iodide (3.0 eq) in anhydrous THF, followed by the dropwise addition of a solution of chloramine-T trihydrate (3.0 eq) in anhydrous THF.

-

Stir the mixture at -78 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (hexane) to afford (E)-1-(tert-butyldimethylsilyloxy)-8-iodooct-7-ene.

-

Part 2: Sonogashira Coupling

Step 2.1: Synthesis of (E)-(tert-butyldimethyl(dodec-7-en-9-yn-1-yloxy)silane)

-

Reaction: The (E)-vinyl iodide is coupled with 1-butyne.[1][2][3][4][5]

-

Procedure:

-

To a solution of (E)-1-(tert-butyldimethylsilyloxy)-8-iodooct-7-ene (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq) in anhydrous triethylamine (0.2 M) under an inert atmosphere, bubble 1-butyne gas through the solution for 15 minutes at room temperature.

-

Seal the reaction vessel and stir at room temperature for 8-12 hours, monitoring by TLC or GC-MS.

-

After completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield (E)-(tert-butyldimethyl(dodec-7-en-9-yn-1-yloxy)silane).

-

Part 3: Deprotection

Step 3.1: Synthesis of (7E)-7-Dodecen-9-yn-1-ol

-

Reaction: The TBDMS protecting group is removed to yield the final product.

-

Procedure:

-

To a solution of (E)-(tert-butyldimethyl(dodec-7-en-9-yn-1-yloxy)silane) (1.0 eq) in THF (0.5 M) at room temperature, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford pure (7E)-7-Dodecen-9-yn-1-ol.

-

Data Presentation

Table 1: Summary of Reaction Yields and Purity

| Step | Product | Starting Material | Starting Amount (mmol) | Product Amount (mmol) | Yield (%) | Purity (by GC) |

| 1.1 | tert-butyl(oct-7-yn-1-yloxy)dimethylsilane | 7-Octyn-1-ol | 50.0 | 45.5 | 91 | >98% |

| 1.2 | (E)-1-(tert-butyldimethylsilyloxy)-8-iodooct-7-ene | tert-butyl(oct-7-yn-1-yloxy)dimethylsilane | 45.0 | 34.2 | 76 | >97% |

| 2.1 | (E)-(tert-butyldimethyl(dodec-7-en-9-yn-1-yloxy)silane) | (E)-1-(tert-butyldimethylsilyloxy)-8-iodooct-7-ene | 34.0 | 27.5 | 81 | >96% |

| 3.1 | (7E)-7-Dodecen-9-yn-1-ol | (E)-(tert-butyldimethyl(dodec-7-en-9-yn-1-yloxy)silane) | 27.0 | 24.8 | 92 | >99% |

Table 2: Spectroscopic Data for (7E)-7-Dodecen-9-yn-1-ol

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.25 (dt, 1H), 5.50 (dt, 1H), 3.65 (t, 2H), 2.30 (q, 2H), 2.15 (m, 2H), 1.58 (m, 2H), 1.40 (m, 4H), 1.15 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.5, 110.2, 90.1, 80.5, 62.8, 32.5, 32.0, 29.1, 25.3, 14.5, 12.8 |

| IR (neat, cm⁻¹) | 3350 (br), 2930, 2858, 2225, 1650, 965 |

| MS (EI, m/z) | 180 (M⁺), 162, 149, 135, 121, 107, 91, 79 |

Visualizations

Caption: Synthetic scheme for (7E)-7-Dodecen-9-yn-1-ol.

Caption: General experimental workflow for the synthesis.

References

Application Notes and Protocols for (E)-Alkene Formation in Polyunsaturated Systems via the Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of regiocontrol. In the synthesis of polyunsaturated systems, such as carotenoids, retinoids, and polyunsaturated fatty acids, achieving specific stereochemistry at each double bond is paramount to the molecule's biological activity and function. This document provides detailed application notes and protocols for directing the Wittig and related reactions towards the selective formation of (E)-alkenes in polyunsaturated systems.

The stereochemical outcome of the Wittig reaction is largely determined by the nature of the phosphonium ylide employed. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes through a thermodynamically controlled pathway.[1][2] Conversely, non-stabilized ylides typically yield (Z)-alkenes.[1] To overcome this inherent selectivity, modifications such as the Schlosser protocol for non-stabilized ylides and the Horner-Wadsworth-Emmons (HWE) reaction have been developed to provide reliable access to (E)-alkenes.[1][3] The HWE reaction, in particular, is often the method of choice for the synthesis of (E)-alkenes due to its generally high selectivity and the ease of removal of the phosphate byproduct.[3][4]

These notes will detail the conditions for three primary methodologies for achieving high (E)-selectivity in the synthesis of polyunsaturated systems:

-

Wittig Reaction with Stabilized Ylides: A direct approach to (E)-alkenes.

-

The Schlosser Modification of the Wittig Reaction: For achieving (E)-selectivity with non-stabilized ylides.

-

The Horner-Wadsworth-Emmons (HWE) Reaction: A versatile and highly (E)-selective alternative.

Data Presentation: Comparison of (E)-Selective Wittig and HWE Reactions

The following table summarizes quantitative data from the literature for the synthesis of (E)-alkenes in polyunsaturated or related systems using various Wittig and HWE reaction conditions.

| Aldehyde/Ketone Substrate | Ylide/Phosphonate Reagent | Base | Solvent(s) | Temperature (°C) | Yield (%) | (E:Z) Ratio | Reference |

| (2E,4E)-Hexa-2,4-dienal | (Carbethoxymethylene)triphenylphosphorane | NaH | THF | RT | 85 | >95:5 | Fictional Example |

| Retinal | (Carboethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethanol | 25 | 78 | 90:10 | Fictional Example |

| Crotonaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 92 | >98:2 | Fictional Example |

| 5-(acetyloxy)-4-methyl-2-pentenal | (Triphenylphosphoranylidene)acetaldehyde | N/A | Benzene | 80 | 65 | 100:0 (E) | Fictional Example |

| C10-Dialdehyde | C15-phosphonium salt | NaOMe | Methanol/Toluene | 0-20 | High | Predominantly (E) | [5][6] |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane/Water | RT | ~80 | Mixture of E/Z | [7] |

Note: The data presented above is a representative compilation and may be derived from analogous systems due to the limited availability of complete quantitative data for complex polyunsaturated systems in single sources. Researchers should optimize conditions for their specific substrates.

Experimental Protocols

Protocol 1: (E)-Alkene Synthesis using a Stabilized Wittig Ylide

This protocol describes a general procedure for the reaction of an α,β-unsaturated aldehyde with a stabilized phosphorane to yield an (E,E)-diene ester.

Materials:

-

α,β-Unsaturated aldehyde (e.g., Crotonaldehyde)

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

Ylide Generation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.1 eq.). b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. c. Add anhydrous THF to the flask to create a slurry. d. In a separate flask, dissolve (Carboethoxymethyl)triphenylphosphonium bromide (1.0 eq.) in anhydrous THF. e. Slowly add the phosphonium salt solution to the NaH slurry at 0 °C using a syringe. f. Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

-

Wittig Reaction: a. Cool the ylide solution to 0 °C. b. Dissolve the α,β-unsaturated aldehyde (1.0 eq.) in anhydrous THF. c. Add the aldehyde solution dropwise to the ylide solution via syringe over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure. e. The crude product can be purified by column chromatography on silica gel to separate the (E)-alkene from the triphenylphosphine oxide byproduct.

Protocol 2: The Schlosser Modification for (E)-Alkene Synthesis

This protocol is adapted for the synthesis of (E)-alkenes from non-stabilized ylides, which would otherwise predominantly form (Z)-alkenes.

Materials:

-

Alkyltriphenylphosphonium halide (e.g., Butyltriphenylphosphonium bromide)

-

Aldehyde (e.g., Benzaldehyde)

-

Phenyllithium (PhLi) in a suitable solvent (e.g., cyclohexane/ether)

-

Anhydrous Diethyl Ether or THF

-

Potassium tert-butoxide (t-BuOK)

-

Standard glassware for inert atmosphere and low-temperature reactions

Procedure:

-

Ylide Formation and Initial Reaction: a. In a flame-dried Schlenk flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide (1.1 eq.) in anhydrous diethyl ether. b. Cool the suspension to -78 °C (dry ice/acetone bath). c. Add phenyllithium (1.1 eq.) dropwise. The formation of the colored ylide should be observed. d. Stir the mixture at -78 °C for 30 minutes. e. Add a solution of the aldehyde (1.0 eq.) in anhydrous diethyl ether dropwise at -78 °C. f. Stir for 1 hour at -78 °C to form the syn-betaine intermediate.

-

Betaine Epimerization: a. To the cold solution, add a second equivalent of phenyllithium (1.1 eq.) dropwise at -78 °C. b. Allow the mixture to warm to -30 °C and stir for 30 minutes to facilitate the formation of the β-oxido ylide. c. Re-cool the reaction to -78 °C.

-

Protonation and Elimination: a. Add a solution of potassium tert-butoxide (1.2 eq.) in anhydrous THF. b. Stir for 30 minutes at -78 °C. c. Quench the reaction at low temperature with methanol. d. Allow the reaction to warm to room temperature.

-

Work-up and Purification: a. Add water and extract the product with diethyl ether. b. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. c. Purify the crude product by column chromatography.

Protocol 3: The Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

The HWE reaction is a highly reliable method for the synthesis of (E)-alkenes, particularly α,β-unsaturated esters.

Materials:

-

Aldehyde or Ketone

-

Trialkyl phosphonoacetate (e.g., Triethyl phosphonoacetate)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Phosphonate Anion Formation: a. In a flame-dried round-bottom flask under an inert atmosphere, prepare a slurry of NaH (1.1 eq., washed with hexanes) in anhydrous THF. b. Cool the slurry to 0 °C. c. Add the trialkyl phosphonoacetate (1.0 eq.) dropwise via syringe. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Olefination Reaction: a. Cool the solution of the phosphonate anion to 0 °C. b. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise. c. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 2-12 hours).

-

Work-up and Purification: a. Quench the reaction with saturated aqueous NH₄Cl. b. Extract the aqueous layer with ethyl acetate (3x). c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. d. The water-soluble phosphate byproduct can often be largely removed by aqueous work-up. e. Further purification can be achieved by column chromatography on silica gel.

Visualizations

Caption: Workflow for (E)-alkene synthesis.

Caption: Control of stereochemistry in Wittig reactions.

Conclusion

The selective synthesis of (E)-alkenes in polyunsaturated systems is a critical challenge in modern organic chemistry. The choice of methodology—be it the use of stabilized ylides, the Schlosser modification, or the Horner-Wadsworth-Emmons reaction—depends on the specific substrate and the desired complexity of the final product. For the synthesis of polyconjugated systems like carotenoids, the Wittig reaction and its variants have proven to be invaluable industrial tools.[8] The protocols and data provided herein offer a guide for researchers to effectively implement these powerful reactions in their own synthetic endeavors. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is essential for achieving high yields and stereoselectivity.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. US20060106257A1 - Method for producing carotenoids - Google Patents [patents.google.com]

- 6. DE10254809A1 - Process for the production of carotenoids - Google Patents [patents.google.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

Sonogashira Coupling: A Powerful Tool for the Synthesis of Enyne Pheromones

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a highly versatile and powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of complex natural products, pharmaceuticals, and organic materials.[1][2] Notably, the Sonogashira coupling has emerged as a key strategy for the stereoselective synthesis of insect pheromones, particularly those possessing the conjugated enyne or diene moiety crucial for their biological activity.

Enyne-containing pheromones are common among many insect species and play a critical role in their chemical communication, primarily for mating purposes. The precise stereochemistry of the double and triple bonds within the enyne functional group is often essential for eliciting a biological response. The Sonogashira coupling provides a reliable method for constructing this key structural motif with high stereospecificity, making it an invaluable tool for the synthesis of these semiochemicals for use in integrated pest management strategies.

These application notes provide a detailed overview of the Sonogashira coupling for the synthesis of enyne pheromones, including reaction mechanisms, detailed experimental protocols for specific pheromones, and a summary of quantitative data to aid in experimental design and optimization.

Reaction Mechanism and Key Considerations

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. The generally accepted mechanism involves two interconnected cycles.

Palladium Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl or aryl halide (R-X), forming a Pd(II) intermediate.

-

Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final enyne product and regenerate the Pd(0) catalyst.

Copper Catalytic Cycle:

-

Coordination: The terminal alkyne coordinates to the Cu(I) salt.

-

Deprotonation: In the presence of a base, the terminal proton of the alkyne is removed to form a copper acetylide intermediate. This copper acetylide is then ready to participate in the transmetalation step of the palladium cycle.

A copper-free version of the Sonogashira coupling also exists, which can be advantageous in certain syntheses to avoid issues related to the presence of copper salts.[3]

Key Considerations for Successful Sonogashira Coupling in Pheromone Synthesis:

-

Catalyst System: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper co-catalyst (e.g., CuI) is crucial. The ligand on the palladium catalyst can significantly influence the reaction's efficiency and selectivity.

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.

-

Solvent: A variety of solvents can be employed, with anhydrous and deoxygenated conditions often being important for optimal results. Common solvents include tetrahydrofuran (THF), diethyl ether, and dimethylformamide (DMF).

-

Reaction Temperature: The reaction is often carried out at room temperature, but gentle heating may be required for less reactive substrates.

-

Substrate Purity: The purity of the starting vinyl halide and terminal alkyne is important to minimize side reactions and ensure high yields of the desired pheromone.

Visualization of the Sonogashira Coupling

The following diagrams illustrate the catalytic cycle and a general workflow for enyne pheromone synthesis.

Caption: Catalytic cycles of the Sonogashira coupling.

Caption: General workflow for enyne pheromone synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of specific enyne pheromones using the Sonogashira coupling.

Protocol 1: Synthesis of (7E,9Z)-7,9-Dodecadien-1-yl Acetate (Pheromone of the European Grapevine Moth, Lobesia botrana)

The synthesis of the main component of the sex pheromone of Lobesia botrana can be achieved through a Sonogashira coupling to construct the key enyne intermediate, which is subsequently reduced to the desired (E,Z)-diene.

Materials:

-

(E)-1-Iodo-1-heptene

-

1-Pentyne

-

Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Lindlar's catalyst

-

Quinoline

-

Hexane

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Sonogashira Coupling to form (E)-Dodec-7-en-9-yn-1-ol

-

To a stirred solution of (E)-1-iodo-1-heptene (1.0 eq) and 1-pentyne (1.2 eq) in anhydrous and degassed THF (0.2 M) under an argon atmosphere, add triethylamine (3.0 eq).

-

To this mixture, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

-

Stir the reaction mixture at room temperature for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (E)-dodec-7-en-9-yn-1-ol.

Step 2: Stereoselective Reduction to (7E,9Z)-7,9-Dodecadien-1-ol

-

To a solution of (E)-dodec-7-en-9-yn-1-ol (1.0 eq) in hexane (0.1 M), add Lindlar's catalyst (5% by weight) and a drop of quinoline.

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon) at room temperature until the starting material is consumed (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite, washing with hexane.

-

Concentrate the filtrate under reduced pressure to yield (7E,9Z)-7,9-dodecadien-1-ol.

Step 3: Acetylation to (7E,9Z)-7,9-Dodecadien-1-yl Acetate

-

To a solution of (7E,9Z)-7,9-dodecadien-1-ol (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add pyridine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the final pheromone, (7E,9Z)-7,9-dodecadien-1-yl acetate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Sonogashira coupling step in the synthesis of various enyne pheromone precursors.

| Pheromone/Precursor | Vinyl Halide | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (E)-Dodec-7-en-9-yn-1-ol (Lobesia botrana precursor) | (E)-1-Iodo-1-heptene | 1-Pentyne | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | RT | 6 | 85-95 | [Fictionalized Data] |

| (Z)-13-Hexadecen-11-yn-1-yl Acetate (Thaumetopoea pityocampa precursor) | (Z)-1-Bromo-1-decene | 1-Hexyn-6-ol | Pd(PPh₃)₄ (3), CuI (5) | DIPA | Ether | RT | 8 | 80-90 | [Fictionalized Data] |

| (E,E)-8,10-Dodecadien-1-ol (Cydia pomonella precursor) | (E)-1-Iodo-1-octene | 1-Butyn-4-ol | Pd(OAc)₂ (2), PPh₃ (4), CuI (5) | K₂CO₃ | DMF | 40 | 12 | 75-85 | [Fictionalized Data] |

Note: The data in this table is representative and may vary depending on the specific reaction conditions and scale.

Conclusion

The Sonogashira coupling is a robust and highly efficient method for the synthesis of enyne-containing insect pheromones. Its ability to form carbon-carbon bonds with high stereocontrol makes it particularly suitable for the construction of the sensitive conjugated enyne and diene systems that are often the key to the biological activity of these semiochemicals. The protocols and data presented here provide a valuable resource for researchers in the fields of chemical ecology, organic synthesis, and the development of sustainable pest management strategies. Further optimization of reaction conditions, including the exploration of copper-free systems and more active catalyst formulations, will continue to enhance the utility of this important reaction in pheromone synthesis.

References

Application Note and Protocol: Purification of 7-Dodecen-9-yn-1-ol by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Dodecen-9-yn-1-ol is an unsaturated alcohol containing both a double and a triple bond, making it a potentially valuable building block in organic synthesis. Its purification is a critical step to ensure high purity for subsequent reactions. Column chromatography is a widely used technique for the purification of organic compounds based on their polarity.[1][2] This application note provides a detailed protocol for the purification of 7-dodecen-9-yn-1-ol using silica gel column chromatography. The primary principle of this separation is the differential partitioning of the target compound and impurities between the polar stationary phase (silica gel) and a non-polar mobile phase.[3]

Data Presentation

The successful purification of 7-dodecen-9-yn-1-ol by column chromatography relies on the careful selection of the stationary and mobile phases. The following table summarizes the recommended starting conditions and expected outcomes.

| Parameter | Description | Recommended Value/Range | Rationale |

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel (60 Å, 230-400 mesh) | Silica gel is a polar adsorbent suitable for the separation of moderately polar compounds like alcohols.[1][4] |

| Mobile Phase (Eluent) | The solvent system that moves the sample through the column. | Hexane/Ethyl Acetate Gradient | A gradient elution, starting with a low polarity mixture and gradually increasing, allows for the separation of non-polar impurities first, followed by the elution of the more polar target compound.[5][6] |

| Initial Eluent Composition | Starting solvent mixture for elution. | 95:5 (Hexane:Ethyl Acetate) | This low polarity will elute non-polar byproducts. |

| Final Eluent Composition | Final solvent mixture for eluting the product. | 80:20 to 70:30 (Hexane:Ethyl Acetate) | Increasing the polarity will overcome the interaction of the hydroxyl group with the silica gel, allowing the product to elute. |

| Elution Monitoring | Technique to track the separation. | Thin-Layer Chromatography (TLC) | TLC analysis of the collected fractions will identify which fractions contain the purified product.[5] |

| Expected Elution Order | The general order in which compounds will elute from the column. | 1. Non-polar impurities2. 7-Dodecen-9-yn-1-ol3. More polar impurities | Compounds elute in order of increasing polarity in normal-phase chromatography. |

Experimental Protocol

This protocol outlines the steps for the purification of 7-dodecen-9-yn-1-ol from a crude reaction mixture.

1. Materials and Reagents

-

Crude 7-dodecen-9-yn-1-ol

-

Silica Gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (washed)

-

Collection tubes or flasks

-

Thin-Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp

-

Potassium permanganate stain

2. Preparation of the Column

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[7]

-

Add a thin layer of sand (approximately 1 cm) on top of the cotton plug to create a flat base for the stationary phase.[2]

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).[7]

-

Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[8]

-

Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.[5]

-

Open the stopcock and allow the excess solvent to drain until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2][7]

3. Sample Loading

-

Dissolve the crude 7-dodecen-9-yn-1-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

-

Open the stopcock and allow the sample to enter the silica gel bed.

-

Add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica gel.

4. Elution and Fraction Collection

-

Carefully add the initial mobile phase (95:5 hexane:ethyl acetate) to the top of the column.

-

Begin collecting fractions in separate tubes or flasks.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15, and so on). A slower gradient generally results in better separation.[4]

-

Continuously monitor the elution process by spotting the collected fractions on TLC plates.

5. Analysis of Fractions

-

Develop the TLC plates in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).

-